- Enantioselective Syntheses of Aeruginosin 298-A and Its Analogues Using a Catalytic Asymmetric Phase-Transfer Reaction and Epoxidation, Journal of the American Chemical Society, 2003, 125(37), 11206-11207

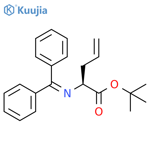

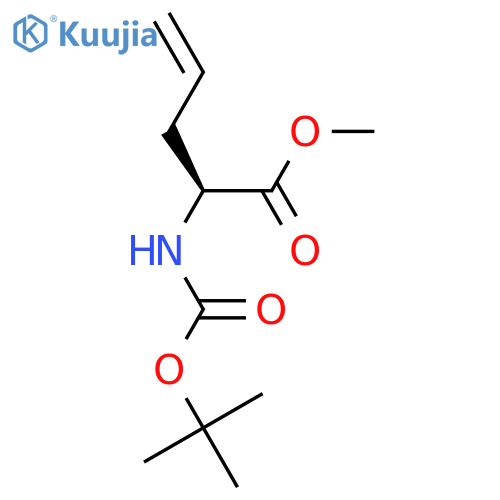

Cas no 89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)

89985-87-5 structure

商品名:methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 化学的及び物理的性質

名前と識別子

-

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

- (S)-Methyl 2-(tert-butoxycarbonylamino)-pent-4-enoate

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methylester, (2S)-

- (S)-Methyl-2-Boc-AMino-4-pentenoic acid

- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate

- (2S)-2-(Boc-amino)-4-pentenoic acid methyl ester

- (S)-Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate

- Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

- APXWRHACXBILLH-QMMMGPOBSA-N

- 4948AC

- FCH3679695

- AK101174

- AX8232713

- (5)-methyl 2-(tert-butoxycarbonylamino)pent-4-enoate

- (S)-2-Allyl-N-(tert-butoxycarbonyl)glycine methyl est

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)

- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pentenoate (ACI)

- (S)-N-(Boc)allylglycine Me ester

- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

- (S)-Methyl2-((tert-butoxycarbonyl)amino)pent-4-enoate

- A1-50270

- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOATE

- AS-69618

- (S)-Methyl 2-((t-butoxycarbonyl)amino)pent-4-enoate (Boc-Gly(All)-OMe)

- MFCD13190790

- W11819

- DTXSID50431587

- 89985-87-5

- CS-0039110

- AKOS016843097

- methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate

- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate

- SCHEMBL614515

-

- MDL: MFCD13190790

- インチ: 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1

- InChIKey: APXWRHACXBILLH-QMMMGPOBSA-N

- ほほえんだ: [C@H](CC=C)(C(=O)OC)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 229.13100

- どういたいしつりょう: 229.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.599

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 64.63000

- LogP: 2.01970

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate セキュリティ情報

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126279-5g |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 5g |

$*** | 2023-05-29 | |

| Advanced ChemBlocks | P35287-5G |

(2S)-2-(Boc-amino)-4-pentenoic acid methyl ester |

89985-87-5 | 95% | 5G |

$420 | 2023-09-15 | |

| ChemScence | CS-0039110-100mg |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | >97.0% | 100mg |

$99.0 | 2022-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0182-1G |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |

89985-87-5 | 97% | 1g |

¥ 1,386.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1006269-25G |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |

89985-87-5 | 97% | 25g |

$1550 | 2024-07-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-1g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 1g |

¥989.0 | 2024-07-19 | |

| Chemenu | CM126279-10g |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 10g |

$1075 | 2021-06-09 | |

| ChemScence | CS-0039110-5g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | >97.0% | 5g |

$947.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-0.5g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 0.5g |

¥679.0 | 2021-09-04 | ||

| Chemenu | CM126279-250mg |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 250mg |

$*** | 2023-05-29 |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

リファレンス

- Synthesis and self-assembly of NCN-pincer Pd-complex-bound norvalines, Chemistry - A European Journal, 2013, 19(37), 12356-12375

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

リファレンス

- Cross-Metathesis Approach to the Tricyclic Marine Alkaloids (-)-Fasicularin and (-)-Lepadiformine A, Journal of Organic Chemistry, 2017, 82(16), 8497-8505

合成方法 4

はんのうじょうけん

1.1 Solvents: Dichloromethane , Triethylamine

1.2 Solvents: Dichloromethane , Triethylamine

1.2 Solvents: Dichloromethane , Triethylamine

リファレンス

- Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptides, Tetrahedron Letters, 2010, 51(18), 2493-2496

合成方法 5

はんのうじょうけん

1.1 Solvents: Methanol , Toluene , Hexane ; 0 °C; 1 h, rt

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

リファレンス

- Silole amino acids with aggregation-induced emission features synthesized by hydrosilylation, European Journal of Organic Chemistry, 2019, 2019(12), 2275-2281

合成方法 6

はんのうじょうけん

1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene

リファレンス

- N-(Boc)-L-(2-bromoallyl)-glycine: a versatile intermediate for the synthesis of optically active unnatural amino acids, Tetrahedron Letters, 1993, 34(28), 4485-8

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt; 12 h, rt

リファレンス

- Divergent access to histone deacetylase inhibitory cyclopeptides via late-stage cyclopropane ring cleavage strategy. short synthesis of chlamydocin, ChemRxiv, 2019, 1, 1-101

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene

リファレンス

- The direct synthesis of novel enantiomerically pure α-amino acids in protected form via Suzuki cross-coupling, Tetrahedron Letters, 2000, 41(36), 7115-7119

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt

リファレンス

- Aliphatic chain-containing macrocycles as diazonamide A analogs, Chemistry of Heterocyclic Compounds (New York, 2020, 56(5), 586-602

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt

1.3 Reagents: Water ; rt

1.2 rt

1.3 Reagents: Water ; rt

リファレンス

- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, rt

リファレンス

- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2

1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt

リファレンス

- Synthesis, structure, and function of PCP pincer transition-metal-complex-bound norvaline derivatives, Synlett, 2013, 24(15), 1910-1914

合成方法 13

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt

リファレンス

- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444

合成方法 14

はんのうじょうけん

1.1 -

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol

リファレンス

- Development of Co- and Post-Translational Synthetic Strategies to C-Neoglycopeptides, Organic Letters, 2002, 4(21), 3591-3594

合成方法 15

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

リファレンス

- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2.0, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

リファレンス

- Synthesis and supramolecular association of NCN-pincer Pd-complex-bound norvaline derivatives toward fabrication of controlled metal array, Chemistry Letters, 2012, 41(2), 194-196

合成方法 17

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Triethylamine Solvents: Dichloromethane

1.2 Reagents: Triethylamine Solvents: Dichloromethane

リファレンス

- Triazole-linked glycosyl amino acids and peptides: synthesis, scope and applications, 2008, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium carbonate ; 10 min, rt; 12 h, rt

リファレンス

- Divergent access to histone deacetylase inhibitory cyclopeptides via a late-stage cyclopropane ring cleavage strategy. Short synthesis of chlamydocin, Organic Letters, 2019, 21(20), 8473-8478

合成方法 19

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Triethylamine Solvents: Acetonitrile

1.2 Reagents: Triethylamine Solvents: Acetonitrile

リファレンス

- Stereoselective, nonracemic synthesis of ω-borono-α-amino acids, Tetrahedron: Asymmetry, 1998, 9(12), 2121-2131

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Raw materials

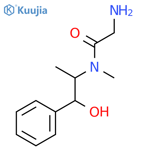

- (S,S)-(+)-Pseudoephedrine Glycinamide

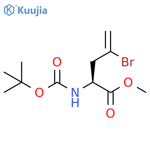

- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2S)-

- Di-tert-butyl dicarbonate

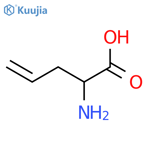

- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

- (S)-2-Allylglycine

- (diazomethyl)trimethylsilane

- 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, 1,1-dimethylethylester, (2S)-

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preparation Products

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate) 関連製品

- 17901-01-8(Boc-L-isoleucine Methyl Ester)

- 59768-74-0(Boc-Asp(OMe)-OH)

- 34582-32-6((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)

- 24277-39-2(Boc-Glu-OtBu)

- 55757-60-3(Boc-L-Lysine Methyl Ester)

- 90600-20-7((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)

- 132286-79-4(Boc-L-glutamic acid gamma-allyl ester)

- 73821-97-3(Boc-L-Glu(OcHx)-OH)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

清らかである:99%

はかる:5g

価格 ($):293.0